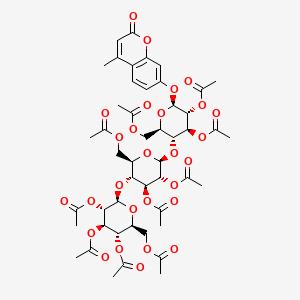

4-Methylumbelliferyl Beta-D-Cellotrioside Decaacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of 4-Methylumbelliferyl Beta-D-Cellotrioside Decaacetate involves the acetylation of 4-Methylumbelliferyl Beta-D-Cellotrioside. The reaction typically requires acetic anhydride and a catalyst such as pyridine under controlled conditions .

Análisis De Reacciones Químicas

4-Methylumbelliferyl Beta-D-Cellotrioside Decaacetate undergoes hydrolysis reactions, particularly in the presence of cellulase enzymes. The hydrolysis results in the release of 4-methylumbelliferone, a fluorescent compound . This reaction is commonly used to study the kinetics of cellulase enzymes . The compound does not typically undergo oxidation, reduction, or substitution reactions under standard laboratory conditions.

Aplicaciones Científicas De Investigación

4-Methylumbelliferyl Beta-D-Cellotrioside Decaacetate is extensively used in scientific research, particularly in the study of cellulase enzymes. It serves as a fluorogenic substrate, allowing researchers to measure enzyme activity through the release of fluorescent 4-methylumbelliferone . This application is crucial in the fields of biochemistry and molecular biology, where understanding enzyme kinetics and activity is essential . Additionally, the compound is used in the development of assays for cellulase activity, which has implications in the study of cellulose degradation and biofuel production .

Mecanismo De Acción

The mechanism of action of 4-Methylumbelliferyl Beta-D-Cellotrioside Decaacetate involves its hydrolysis by cellulase enzymes. The compound binds to the active site of the enzyme, where it undergoes cleavage to release 4-methylumbelliferone . This process allows researchers to monitor enzyme activity through the fluorescence emitted by 4-methylumbelliferone .

Comparación Con Compuestos Similares

4-Methylumbelliferyl Beta-D-Cellotrioside Decaacetate is similar to other fluorogenic substrates used in enzyme assays, such as 4-Methylumbelliferyl Beta-D-Cellobioside . its unique structure, which includes multiple acetyl groups, makes it particularly useful for studying the activity of cellulase enzymes. Other similar compounds include 4-Methylumbelliferyl Beta-D-Glucuronide and 4-Methylumbelliferyl Beta-D-Galactoside, which are used to study different types of glycosidases .

Propiedades

Fórmula molecular |

C48H58O28 |

|---|---|

Peso molecular |

1083.0 g/mol |

Nombre IUPAC |

[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-6-[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-3-[(2R,3S,4R,5S,6S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |

InChI |

InChI=1S/C48H58O28/c1-19-14-36(59)71-32-15-30(12-13-31(19)32)70-46-43(67-27(9)56)41(65-25(7)54)38(34(72-46)17-61-21(3)50)75-48-45(69-29(11)58)42(66-26(8)55)39(35(74-48)18-62-22(4)51)76-47-44(68-28(10)57)40(64-24(6)53)37(63-23(5)52)33(73-47)16-60-20(2)49/h12-15,33-35,37-48H,16-18H2,1-11H3/t33-,34+,35+,37-,38+,39+,40+,41-,42-,43+,44-,45+,46+,47+,48-/m0/s1 |

Clave InChI |

RWTQMFHHAKKHDH-ZYBIMXOHSA-N |

SMILES isomérico |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)O[C@@H]5[C@H]([C@@H]([C@H]([C@@H](O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

SMILES canónico |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Dimethyl-1H-benzo[d][1,2,3]triazole-5-yl Boronic Acid](/img/structure/B13864513.png)

![6-[(2-chlorophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13864526.png)

![1-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}piperazine Hydrochloride](/img/structure/B13864529.png)

![1,3-Dichloro-2-[(2,6-dichloro-4-nitrophenyl)disulfanyl]-5-nitrobenzene](/img/structure/B13864532.png)

![Indolo[4,3-fg]quinoline, ergoline-8-carboxylic Acid Deriv.; 6-Allyl-9,10-dihydro-6-demethylisolysergic Acid; (8alpha)-6-(2-Propenyl)ergoline-8-carboxylic Acid](/img/structure/B13864545.png)